molecular formula C15H12FNO3 B1210483 N-(5-fluoro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

N-(5-fluoro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B1210483
M. Wt: 273.26 g/mol
InChI Key: YPHZJQMDKAWHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide is an aromatic amide.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging is a significant application area for compounds similar to N-(5-fluoro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide, particularly in the context of Alzheimer's disease. PET amyloid imaging using radioligands can detect amyloid plaques in the brain, offering a breakthrough in understanding Alzheimer's disease's pathophysiological mechanisms and progression. This technique facilitates early disease detection and is instrumental in evaluating new antiamyloid therapies, providing a robust difference in PET ligand retention between patients with mild Alzheimer's and healthy controls. The stability of these ligands' retention over time and their capacity to detect amyloid in patients with mild cognitive impairment highlight the potential of amyloid imaging in early diagnostic and therapeutic applications (Nordberg, 2007).

Synthesis and Application in Medicinal Chemistry

Compounds like N-(5-fluoro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide serve as key intermediates in synthesizing various pharmacologically active molecules. The practical synthesis of such compounds highlights their importance in the pharmaceutical industry, particularly in manufacturing non-steroidal anti-inflammatory and analgesic materials. This demonstrates the compound's utility beyond its direct applications, serving as a cornerstone in developing medications with significant therapeutic potentials. Such syntheses underscore the importance of these compounds in the broader context of drug development and pharmaceutical research (Qiu et al., 2009).

Supramolecular Chemistry and Nanotechnology

The structural and chemical properties of N-(5-fluoro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide-like compounds make them valuable in supramolecular chemistry and nanotechnology applications. Their ability to self-assemble into ordered structures due to hydrogen bonding and other non-covalent interactions enables their use in creating nanometer-sized rod-like structures. These properties are instrumental in developing new materials for nanotechnology, polymer processing, and biomedical applications, illustrating the compound's versatility and potential in cutting-edge scientific research (Cantekin, de Greef, & Palmans, 2012).

properties

Product Name

N-(5-fluoro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12FNO3/c1-9-2-4-11(16)7-12(9)17-15(18)10-3-5-13-14(6-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18)

InChI Key

YPHZJQMDKAWHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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